Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate

Description

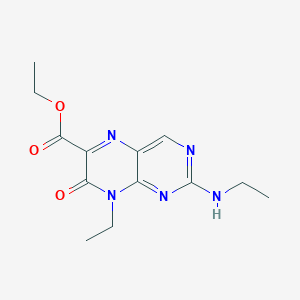

Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate is a pteridine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 2, 6, 7, and 8. The compound features an ethyl ester group at position 6, an ethylamino group at position 2, an ethyl substituent at position 8, and a ketone at position 9.

Properties

CAS No. |

2144-73-2 |

|---|---|

Molecular Formula |

C13H17N5O3 |

Molecular Weight |

291.31 g/mol |

IUPAC Name |

ethyl 8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylate |

InChI |

InChI=1S/C13H17N5O3/c1-4-14-13-15-7-8-10(17-13)18(5-2)11(19)9(16-8)12(20)21-6-3/h7H,4-6H2,1-3H3,(H,14,15,17) |

InChI Key |

DUDINGOUJXFVDD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)OCC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-(ethylamino)acetate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like glacial acetic acid and catalysts such as ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate with related pteridine derivatives:

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s ethyl groups at positions 2 and 8 increase its lipophilicity (estimated XLogP3 ~1.2) compared to the methyl-substituted analog (XLogP3 -0.2) . This enhances membrane permeability but may reduce aqueous solubility.

Hydrogen-Bonding Capacity: The ethylamino group in the target compound retains one hydrogen-bond donor (vs. amino in CAS 2539-49-3), which could influence interactions with biological targets like enzymes or receptors .

Biological Activity

Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS Number: 194353-48-5) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H17N5O3 |

| Molecular Weight | 263.25 g/mol |

| CAS Number | 194353-48-5 |

| Density | 1.52 g/cm³ |

| Boiling Point | 524 °C at 760 mmHg |

| Refractive Index | 1.697 |

| Flash Point | 270.7 °C |

Synthesis

The synthesis of this compound involves several steps that typically include the condensation of ethyl and amino components followed by cyclization to form the pteridine structure. The detailed synthetic pathway remains under investigation, but preliminary studies suggest a multistep process involving the formation of key intermediates.

Antifolate Activity

Research indicates that compounds similar to Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine derivatives exhibit antifolate activity. A study on related compounds demonstrated that certain analogues showed varying degrees of inhibition against leukemia cells (CCRF-CEM), with IC50 values indicating their potency as potential therapeutic agents .

The proposed mechanism of action for Ethyl 8-ethyl-2-(ethylamino)-7-oxo derivatives involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects on rapidly dividing cells, making these compounds candidates for cancer therapy.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the cytotoxicity of various pteridine derivatives, including Ethyl 8-ethyl-2-(ethylamino)-7-oxo, against cancer cell lines. The results indicated that while some derivatives were inactive, others showed promising activity with IC50 values ranging from 6.7 µg/mL to above 20 µg/mL depending on structural modifications .

- National Cancer Institute Evaluation :

-

Structure Activity Relationship (SAR) :

- Ongoing research into the SAR of pteridine derivatives suggests that modifications at specific positions can significantly affect biological activity. For instance, the presence of carbonyl groups at certain positions has been associated with decreased activity, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.